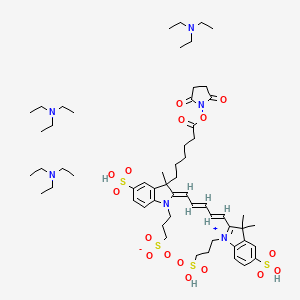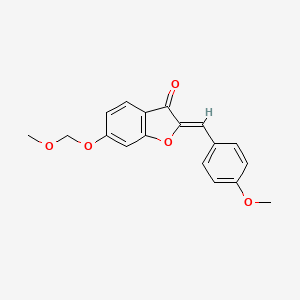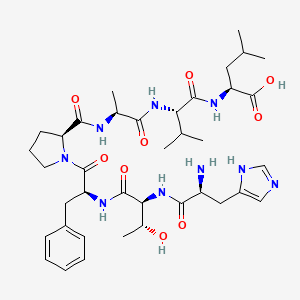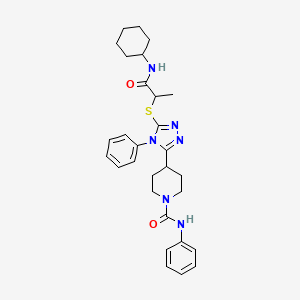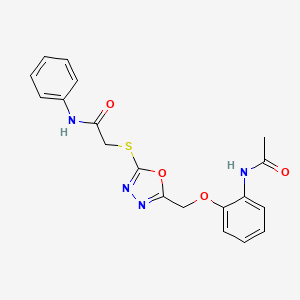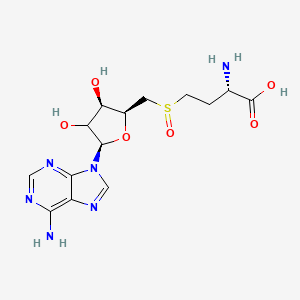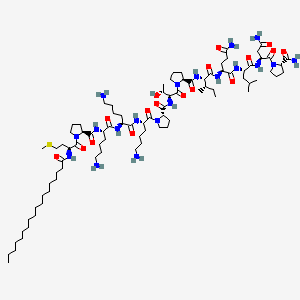
Ste-mek1(13)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ste-mek1(13) is a cell-permeable inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). It impedes the phosphorylation of ERK1/2, which is a crucial step in the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has been widely used in scientific research to study the role of ERK1/2 in various cellular processes, including proliferation, differentiation, and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
Ste-mek1(13) can be synthesized through a series of peptide coupling reactions. The compound is typically prepared by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The synthesis involves the use of standard peptide synthesis techniques, including the coupling of amino acids and the use of protecting groups to ensure the correct sequence and structure of the peptide.
Industrial Production Methods
Industrial production of Ste-mek1(13) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
化学反应分析
Types of Reactions
Ste-mek1(13) primarily undergoes phosphorylation inhibition reactions. It inhibits the phosphorylation of ERK1/2, thereby blocking the downstream signaling pathways .
Common Reagents and Conditions
The compound is often used in combination with other inhibitors and reagents to study its effects on various signaling pathways. For instance, it is used alongside inhibitors of protein kinase C, protein kinase B, and other MAPK pathway components to dissect the specific role of ERK1/2 in cellular processes .
Major Products Formed
The primary product formed from the reaction of Ste-mek1(13) with ERK1/2 is the non-phosphorylated form of ERK1/2. This inhibition leads to the suppression of downstream signaling events, which can be measured using various biochemical assays .
科学研究应用
Ste-mek1(13) has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and interactions of ERK1/2 inhibitors.
Industry: Ste-mek1(13) is utilized in the development of new drugs targeting the MAPK pathway.
作用机制
Ste-mek1(13) exerts its effects by inhibiting the phosphorylation of ERK1/2. This inhibition occurs through the binding of Ste-mek1(13) to the active site of ERK1/2, preventing the transfer of phosphate groups from adenosine triphosphate (ATP) to the target proteins . The inhibition of ERK1/2 phosphorylation disrupts the MAPK signaling pathway, leading to altered cellular responses such as reduced proliferation and increased apoptosis .
相似化合物的比较
Similar Compounds
Selumetinib: A selective MEK1 inhibitor used in the treatment of solid tumors.
Trametinib: Another MEK1/2 inhibitor approved for the treatment of melanoma.
Cobimetinib: A potent and selective allosteric inhibitor of MEK1/2.
Uniqueness
Ste-mek1(13) is unique in its ability to specifically inhibit ERK1/2 phosphorylation without affecting other kinases in the MAPK pathway. This specificity makes it a valuable tool for studying the precise role of ERK1/2 in various cellular processes .
属性
分子式 |
C86H153N19O17S |
|---|---|
分子量 |
1757.3 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-4-methylsulfanyl-2-(octadecanoylamino)butanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C86H153N19O17S/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-41-71(109)93-62(44-52-123-7)84(120)103-49-31-38-66(103)79(115)95-59(35-25-28-46-88)75(111)94-58(34-24-27-45-87)76(112)97-61(36-26-29-47-89)83(119)104-50-32-39-67(104)81(117)101-73(57(6)106)86(122)105-51-33-40-68(105)80(116)100-72(56(5)9-2)82(118)96-60(42-43-69(90)107)77(113)98-63(53-55(3)4)78(114)99-64(54-70(91)108)85(121)102-48-30-37-65(102)74(92)110/h55-68,72-73,106H,8-54,87-89H2,1-7H3,(H2,90,107)(H2,91,108)(H2,92,110)(H,93,109)(H,94,111)(H,95,115)(H,96,118)(H,97,112)(H,98,113)(H,99,114)(H,100,116)(H,101,117)/t56-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-/m0/s1 |
InChI 键 |
JTGVJZGFSQPZSN-ANGLJYEKSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



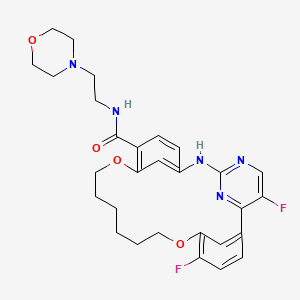
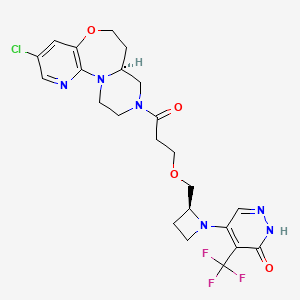
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)

